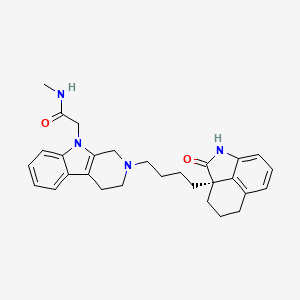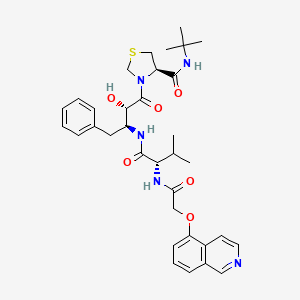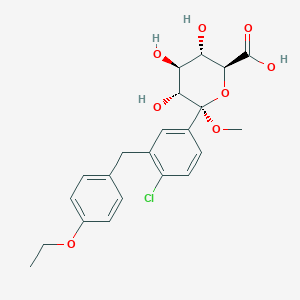
Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydantoin core substituted with diphenyl and piperazinyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride typically involves multiple steps. The initial step often includes the formation of the hydantoin core through the reaction of urea with an aldehyde or ketone. Subsequent steps involve the introduction of diphenyl and piperazinyl groups through nucleophilic substitution reactions. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted hydantoins, oxides, and reduced derivatives. These products often retain the core structure of the original compound while exhibiting modified chemical properties.
Wissenschaftliche Forschungsanwendungen
Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction often leads to the inhibition or activation of biochemical pathways, resulting in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydantoin, 5,5-dimethyl-: A simpler hydantoin derivative with different substituents.
5,5-Diphenylhydantoin: Lacks the piperazinyl group, resulting in different chemical properties.
Uniqueness
Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride is unique due to the presence of both diphenyl and piperazinyl groups. These functional groups confer distinct chemical reactivity and biological activity, making the compound valuable for various applications.
Eigenschaften
CAS-Nummer |
92084-90-7 |
|---|---|
Molekularformel |
C23H27ClN4O4 |
Molekulargewicht |
458.9 g/mol |
IUPAC-Name |
3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C23H26N4O4.ClH/c28-16-15-25-11-13-26(14-12-25)20(29)17-27-21(30)23(24-22(27)31,18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-10,28H,11-17H2,(H,24,31);1H |
InChI-Schlüssel |
SPSSNIFZORZVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCO)C(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


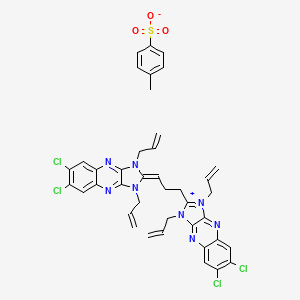
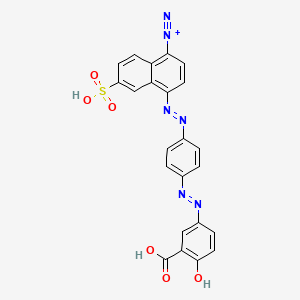
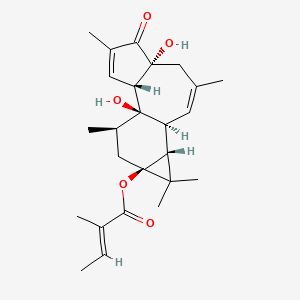
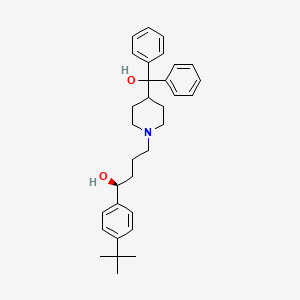
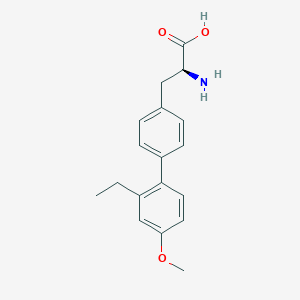
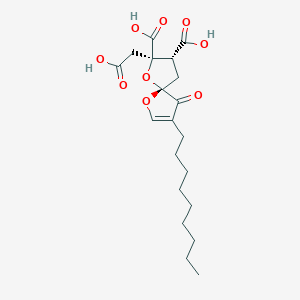



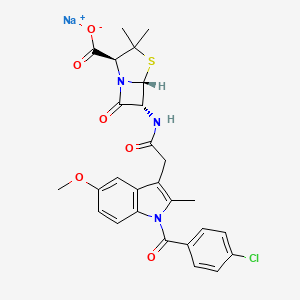
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
